molecular formula C18H17NO7 B2370603 Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate CAS No. 302821-51-8

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate

Cat. No.: B2370603
CAS No.: 302821-51-8
M. Wt: 359.334
InChI Key: MTZFNCKQMZXJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is a chemical compound with the molecular formula C18H17NO7 It is known for its unique structure, which includes a nitrophenyl group attached to a furan ring, further connected to a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate typically involves the condensation of diethyl malonate with 5-(3-nitrophenyl)-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can induce oxidative stress in cells. The furan ring and malonate ester may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate can be compared with other similar compounds, such as:

    Diethyl malonate: A simpler ester without the nitrophenyl and furan groups, used widely in organic synthesis.

    Diethyl {[5-(4-methylphenyl)-2-furyl]methylene}malonate: Similar structure but with a methylphenyl group instead of a nitrophenyl group, leading to different reactivity and applications.

    Diethyl {[5-(2,3-dichlorophenyl)-2-furyl]methylene}malonate: Contains a dichlorophenyl group, which can influence its chemical and biological properties.

Properties

IUPAC Name

diethyl 2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-3-24-17(20)15(18(21)25-4-2)11-14-8-9-16(26-14)12-6-5-7-13(10-12)19(22)23/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZFNCKQMZXJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.